molecular formula C23H39NO4 B131602 Perhexiline maleate CAS No. 6724-53-4

Perhexiline maleate

Cat. No.: B131602
CAS No.: 6724-53-4
M. Wt: 393.6 g/mol
InChI Key: JDZOTSLZMQDFLG-BTJKTKAUSA-N
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Description

Perhexiline maleate (CAS No. 6724-53-4) is an orally active compound that inhibits both Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2) . These enzymes play crucial roles in fatty acid metabolism. This compound has been studied for its effects on mitochondrial function and apoptosis in hepatic cells. It can also cross the blood-brain barrier (BBB) and exhibits anti-tumor activity .

Mechanism of Action

Target of Action

Perhexiline maleate primarily targets the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2) . These enzymes play a critical role in fatty acid metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

This compound acts by inhibiting CPT1 and, to a lesser extent, CPT2 . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, leading to increased glucose and lactate utilization . This shift enhances oxygen efficiency during myocardial ischemia and potentiates platelet responsiveness to nitric oxide .

Biochemical Pathways

The inhibition of CPT1 and CPT2 by this compound affects the fatty acid β-oxidation pathway . This results in a metabolic shift from fatty acid oxidation to glycolysis, leading to increased glucose and lactate utilization . This shift in metabolism enhances the production of ATP for the same oxygen consumption, thereby improving myocardial efficiency .

Pharmacokinetics

The pharmacokinetics of this compound are complex . It is known to have potential hepato- or neuro-toxicity . The drug’s metabolism in humans primarily involves hydroxylation by microsomal CYP2D6 . .

Result of Action

The action of this compound results in improved myocardial efficiency and enhanced oxygen efficiency during myocardial ischemia . It relieves symptoms of angina, improves exercise tolerance, and increases the workload needed to induce ischemia when used as monotherapy . It has also been found to have potent anti-cancer properties when tested as a monotherapy or in combination with traditional chemotherapeutics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s metabolic state, and genetic factors can affect the drug’s metabolism and hence its efficacy and potential toxicity . .

Biochemical Analysis

Biochemical Properties

Perhexiline maleate acts as an inhibitor of CPT1 and CPT2, enzymes that are crucial for the metabolism of long-chain fatty acids . By inhibiting these enzymes, this compound shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This shift in metabolism enhances oxygen efficiency during myocardial ischemia .

Cellular Effects

This compound has been shown to induce mitochondrial dysfunction and apoptosis in hepatic cells . It also has anti-tumor activity and can cross the blood-brain barrier (BBB), suggesting potential effects on various types of cells . In cancer cells, this compound has been shown to inhibit growth and even destroy some cells outright .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mitochondrial enzymes CPT1 and CPT2 . This binding inhibits the enzymes, leading to a shift in myocardial substrate utilization from long-chain fatty acids to carbohydrates . This shift enhances the efficiency of oxygen use during myocardial ischemia .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the growth of cancerous organoids, with some being destroyed outright

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation. It inhibits the enzymes CPT1 and CPT2, which are critical for the metabolism of long-chain fatty acids . This inhibition leads to a shift in myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing the efficiency of oxygen use during myocardial ischemia .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given that it binds to mitochondrial enzymes CPT1 and CPT2 , it can be inferred that this compound localizes to the mitochondria within cells

Chemical Reactions Analysis

Types of Reactions: Perhexiline maleate may undergo various reactions, including oxidation, reduction, and substitution. detailed reaction pathways remain undisclosed.

Common Reagents and Conditions: The specific reagents and conditions used in this compound reactions are proprietary. Researchers typically employ standard organic synthesis techniques, but further investigation is needed.

Major Products: The major products formed during this compound reactions have not been explicitly reported. they likely involve modifications to the maleate moiety or other functional groups.

Scientific Research Applications

Perhexiline maleate finds applications in several scientific fields:

    Cardiovascular Research: Investigating its effects on angina pectoris and variant angina.

    Cancer Research: Exploring its anti-tumor activity.

    Metabolic Studies: Studying its impact on fatty acid metabolism.

Comparison with Similar Compounds

While specific comparisons are limited, Perhexiline maleate stands out due to its dual inhibition of CPT1 and CPT2. Similar compounds include other fatty acid metabolism modulators, but none exhibit precisely the same profile.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZOTSLZMQDFLG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021114
Record name Perhexiline maleate
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Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6724-53-4, 103516-75-2, 103516-76-3
Record name Perhexiline maleate
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Record name Perhexiline maleate [USAN]
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Record name Perhexiline maleate, (+)-
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Record name Perhexiline maleate, (-)-
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Record name Perhexiline maleate
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Record name Perhexiline maleate
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Record name 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate
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Record name PERHEXILINE MALEATE
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Record name PERHEXILINE MALEATE, (-)-
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Record name PERHEXILINE MALEATE, (+)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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